2-Cyclohexyl-2-fluoroethan-1-amine

Overview

Description

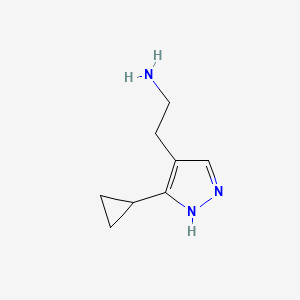

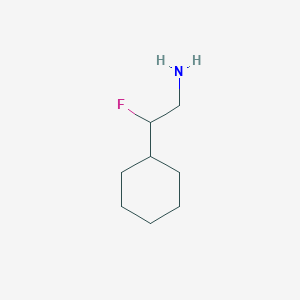

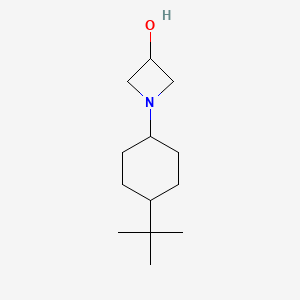

2-Cyclohexyl-2-fluoroethan-1-amine is a chemical compound with the CAS Number 1556224-64-6 . It has a molecular weight of 145.22 and its IUPAC name is 2-cyclohexyl-2-fluoroethan-1-amine . It is in liquid form .

Molecular Structure Analysis

The InChI code for 2-Cyclohexyl-2-fluoroethan-1-amine is 1S/C8H16FN/c9-8(6-10)7-4-2-1-3-5-7/h7-8H,1-6,10H2 . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis

While specific reactions involving 2-Cyclohexyl-2-fluoroethan-1-amine are not detailed in the search results, amines in general can undergo alkylation and acylation . They can also be converted into alkenes by an elimination reaction .Physical And Chemical Properties Analysis

2-Cyclohexyl-2-fluoroethan-1-amine is a liquid . It has a molecular weight of 145.22 and is stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Synthesis of Amine Building Blocks

The synthesis of amine building blocks, including variants of the cyclohexylamine motif, is crucial for discovery chemistry programs. The reported synthesis starts from the Birch reduction of benzonitrile, followed by multiple steps leading to different stereoisomers of the tetrafluorocyclohexyl ring system. This process highlights the importance of cyclohexylamine derivatives in creating facially polarized cyclohexane rings, which are significant for the development of new chemical entities (Bykova, Al-Maharik, Slawin, & O'Hagan, 2017).

Fluorinated Cyclohexanes in Chemical Reactions

The reactions involving fluorinated cyclohexanes, including cyclohexane-1,3-dione derivatives, demonstrate the role of such compounds in affording exocyclic enamine derivatives. These reactions showcase the versatility of cyclohexylamine derivatives in synthesizing structurally diverse compounds, which could have implications in materials science and pharmaceutical development (Khlebnikova, Isakova, & Lakhvich, 2011).

Catalysis and Polymerization

Cyclohexene oxide/carbon dioxide copolymerization catalyzed by chromium(III) amino-bis(phenolato) complexes highlights the application of cyclohexylamine derivatives in polymer chemistry. The process leads to the production of polycarbonates, underlining the potential of these compounds in creating new materials with specific properties (Devaine-Pressing, Dawe, & Kozak, 2015).

Hydroamination Reactions

The radical transfer hydroamination using aminated cyclohexadienes, facilitated by polarity reversal catalysis, showcases the utility of cyclohexylamine derivatives in synthetic organic chemistry. These reactions proceed with good yields and excellent anti-Markovnikov selectivity, indicating the value of these compounds in complex synthetic pathways (Guin, Mück-Lichtenfeld, Grimme, & Studer, 2007).

Safety And Hazards

The safety information for 2-Cyclohexyl-2-fluoroethan-1-amine indicates that it is dangerous . The hazard statements include H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

2-cyclohexyl-2-fluoroethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16FN/c9-8(6-10)7-4-2-1-3-5-7/h7-8H,1-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDQWZARNJZURK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclohexyl-2-fluoroethan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-1-[4-(morpholin-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B1472309.png)

![2-(Thiophen-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1472313.png)

![Ethyl 3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B1472315.png)

![3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1472316.png)

![2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B1472324.png)

![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine](/img/structure/B1472328.png)